- Preparation of azabicyclo benzothiazole derivative and application thereof, World Intellectual Property Organization, , ,
Cas no 946426-94-4 (4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole)
946426-94-4 structure
Product Name:4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
Numéro CAS:946426-94-4
Le MF:C13H10BrCl2NO
Mégawatts:347.034600734711
CID:1984496
Update Time:2023-09-21
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Propriétés chimiques et physiques
Nom et identifiant
-
- 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
- CTK3I4900
- 4-Brommethyl-5,7-dihydroxy-cumarin
- 2H-1-Benzopyran-2-one, 4-(bromomethyl)-5,7-dihydroxy-
- 4-bromomethyl-5-cyclopropyl-3-(2,6-dichloro-phenyl)-isoxazole
- 4-bromomethyl-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole
- 4-bromomethyl-5,7-dihydroxy-coumarin
- AGN-PC-00L948
- dihydroxy-5,7 (bromomethyl)-4 coumarine
- 4-(BROMOMETHYL)-3-(2,6-DICHLOROPHENYL)-5-CYCLOPROPYLISOXAZOLE
- 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole (ACI)
- 4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
-
- Piscine à noyau: 1S/C13H10BrCl2NO/c14-6-8-12(17-18-13(8)7-4-5-7)11-9(15)2-1-3-10(11)16/h1-3,7H,4-6H2
- La clé Inchi: PNZIYSWKRBYITO-UHFFFAOYSA-N
- Sourire: ClC1C(C2C(CBr)=C(C3CC3)ON=2)=C(Cl)C=CC=1
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01629-5g |
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole |
946426-94-4 | 95% | 5g |
$1850 | 2023-09-07 |
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
Référence
- Preparation of isoxazole based small molecule compound as PPARs and FXR multi-target agonist, China, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Triphenyl phosphite , Carbon tetrabromide Solvents: Dichloromethane ; 0 °C; 4 h, rt
Référence
- Preparation of substituted bicyclic compounds as bile acid receptor agonists, Korea, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 - 10 °C; 2 h, rt
Référence
- Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia, Journal of Medicinal Chemistry, 2015, 58(24), 9768-9772
Méthode de production 5
Conditions de réaction
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt
Référence
- Preparation of alkene compounds as farnesoid X receptor modulators, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Phosphorus tribromide Solvents: Methanol , Dichloromethane ; cooled; 4 h, cooled
Référence
- FXR receptor agonist and its preparation, China, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ; 10 min, rt
1.2 Reagents: Carbon tetrabromide ; rt; 2 h, 0 °C
1.2 Reagents: Carbon tetrabromide ; rt; 2 h, 0 °C
Référence
- Discovery of novel ketoxime ether derivatives with potent FXR agonistic activity, oral effectiveness and high liver/blood ratio, Bioorganic & Medicinal Chemistry, 2021, 43,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.3 Reagents: Carbon tetrabromide , Phosphine (PH3) Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.3 Reagents: Carbon tetrabromide , Phosphine (PH3) Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 4 h, rt
Référence
- Preparation of 1,2,4-oxadiazol-5(2H)-one derivatives as FXR small-molecule agonists, China, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.3 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.3 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
Référence
- Preparation of tetrafluorophenyl azabicyclo isoxazole derivatives as FXR small molecule agonist for the preparation of drugs for the treatment of diseases related to FXR activity or expression, China, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.3 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.3 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
Référence
- Preparation of heteroaryl compounds as FXR agonists, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ; rt → -10 °C; -5 - 0 °C; 30 min, -5 - 0 °C; 0 °C → 25 °C; 2 h, 20 - 35 °C; 35 °C → 5 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 - 5 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 - 5 °C
Référence
- Preparation of isoxazolylmethoxyheterocyclylarenecarboxylates and related compounds as farnesoid X receptor (FXR) agonists for treatment of dyslipidemia., World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; rt; 1 h, rt
Référence
- Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH), Journal of Medicinal Chemistry, 2017, 60(24), 9960-9973
Méthode de production 13
Conditions de réaction
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
Référence
- Preparation of isoxazole derivatives as activators of Farnesoid X receptor for treatment and prevention of diseases, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 2 h, rt
Référence
- Preparation of fluorine-containing isoxazole compounds for treating FXR-mediated diseases, China, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt
Référence
- Preparation of spirocyclic compounds as farnesoid X receptor modulators, World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Reagents: Carbon tetrabromide ; 2 h, rt
1.2 Reagents: Carbon tetrabromide ; 2 h, rt
Référence
- Fxr regulator, preparation method and use thereof, China, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Reagents: Carbon tetrabromide ; 0 °C; 2 h, 0 °C
1.2 Reagents: Carbon tetrabromide ; 0 °C; 2 h, 0 °C
Référence
- FXR regulator for treating diseases mediated by FXR including nonalcoholic fatty liver disease and primary biliary cholangitis and its preparation method, China, , ,
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Raw materials
- Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
- 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde
- (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Preparation Products
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Littérature connexe
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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